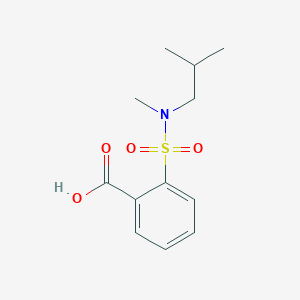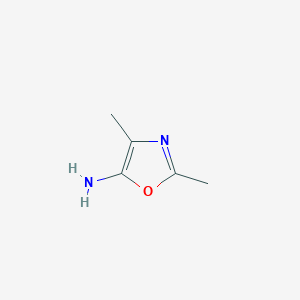
3-Amino-N,N-dimethylbenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-dimethylbenzothioamide: is an organic compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol It is characterized by the presence of an amino group, a dimethylamino group, and a benzothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylbenzothioamide typically involves the reaction of 3-nitrobenzothioamide with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using reagents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N,N-dimethylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzothioamides .
Applications De Recherche Scientifique
3-Amino-N,N-dimethylbenzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-N,N-dimethylbenzothioamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Comparison: 3-Amino-N,N-dimethylbenzothioamide is unique due to the presence of both an amino group and a dimethylamino group on the benzothioamide moiety. This combination of functional groups allows for a wider range of chemical reactions and biological interactions compared to similar compounds like 3-Amino-N,N-dimethylbenzamide and N,N-Dimethylbenzothioamide .
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
3-amino-N,N-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
Clé InChI |
KVJCOIRGBMCACB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)


![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)

![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)

![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)

